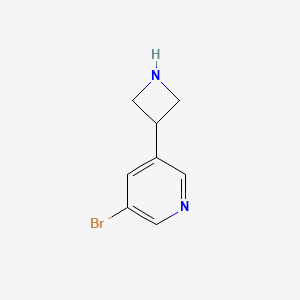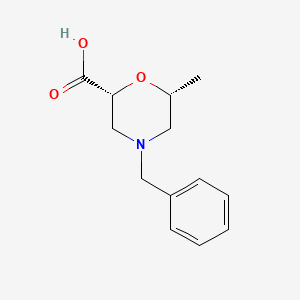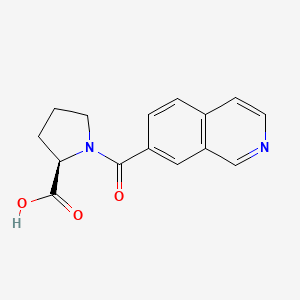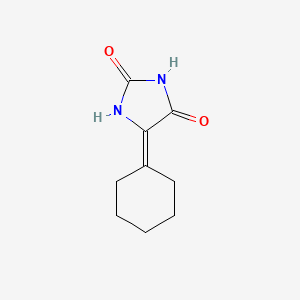
5-Cyclohexylidene-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexylideneimidazolidine-2,4-dione is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexylideneimidazolidine-2,4-dione can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where cyclohexanone reacts with imidazolidine-2,4-dione in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-cyclohexylideneimidazolidine-2,4-dione may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexylideneimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohexylidene derivatives with additional oxygen functionalities.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anticoagulant properties and potential use in drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-cyclohexylideneimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Antimicrobial Action: Inhibits bacterial growth by targeting bacterial enzymes and disrupting cell wall synthesis.
Anticancer Action: Induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Anticoagulant Action: Inhibits clot formation by interfering with the coagulation cascade and reducing thrombin activity.
Comparison with Similar Compounds
Similar Compounds
5-Benzylidenethiazolidine-2,4-dione: Known for its cytotoxic and anti-inflammatory properties.
5-Imidazolinone Derivatives: Exhibits a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
5-Cyclohexylideneimidazolidine-2,4-dione stands out due to its unique cyclohexylidene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazolidine-2,4-dione derivatives and contributes to its potential as a versatile compound in various applications .
Properties
CAS No. |
66872-77-3 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-cyclohexylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5H2,(H2,10,11,12,13) |
InChI Key |
KCNCFTOZLKHIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2C(=O)NC(=O)N2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12937633.png)

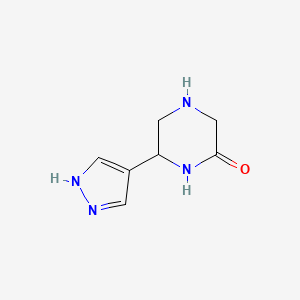
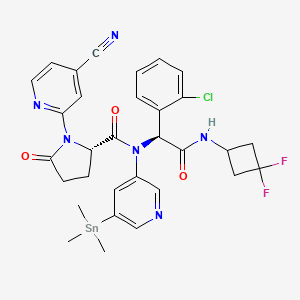
![2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12937643.png)
![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)
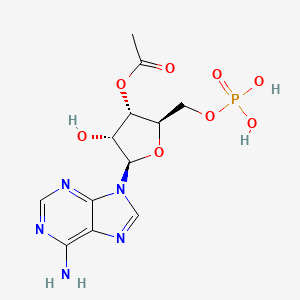
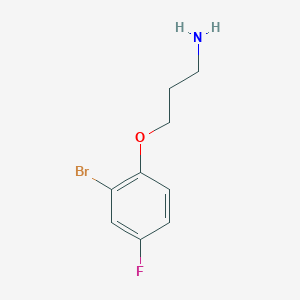

![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)
![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
